

# Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Izorlisib** (also known as MEN1611 and formerly as CH5132799) is a potent and orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] **Izorlisib** has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring PIK3CA mutations.[1][2][3] This technical guide provides an in-depth overview of the PI3K alpha selectivity profile of **Izorlisib**, including quantitative biochemical data and detailed experimental methodologies.

### **Biochemical Selectivity Profile**

**Izorlisib** exhibits potent inhibitory activity against the class I PI3K enzymes, with a pronounced selectivity for the alpha ( $\alpha$ ) isoform. Its activity has been characterized against wild-type and various oncogenic mutant forms of PI3K $\alpha$ , as well as other class I, II, and IV PI3K isoforms.

### **Inhibitory Activity Against PI3K Isoforms and Mutants**

The inhibitory potency of **Izorlisib** was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. **Izorlisib** 



demonstrates sub-nanomolar to low nanomolar efficacy against PI3Kα and its common oncogenic mutants (E542K, E545K, and H1047R).[4]

| Target Kinase                             | Type/Class     | IC50 (μM) |
|-------------------------------------------|----------------|-----------|
| ΡΙ3Κα                                     | Class I PI3K   | 0.014     |
| ΡΙ3Κα Ε542Κ                               | Class I PI3K   | 0.0067    |
| ΡΙ3Κα Ε545Κ                               | Class I PI3K   | 0.0067    |
| ΡΙ3Κα Η1047R                              | Class I PI3K   | 0.0056    |
| РІЗКβ                                     | Class I PI3K   | 0.12      |
| ΡΙ3Κδ                                     | Class I PI3K   | 0.50      |
| РІЗКу                                     | Class I PI3K   | 0.036     |
| PI3KC2α                                   | Class II PI3K  | >10       |
| РІЗКС2β                                   | Class II PI3K  | 5.3       |
| Vps34                                     | Class III PI3K | >10       |
| mTOR                                      | Class IV PI3K  | 1.6       |
| Data sourced from Sasaki et al., 2011.[4] |                |           |

### Selectivity Against a Broader Kinase Panel

To assess its broader selectivity, **Izorlisib** was profiled against a panel of 26 additional protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases. In these assessments, **Izorlisib** demonstrated no significant inhibitory activity, underscoring its high selectivity for class I PI3K enzymes.[4]

## Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. **Izorlisib** exerts its therapeutic effect by inhibiting PI3K at the upstream node of this pathway.





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of **Izorlisib**.

The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a PI3K inhibitor like **Izorlisib**.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]



• To cite this document: BenchChem. [Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612118#izorlisib-pi3k-alpha-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com